Product packaging for Ethyl 2-propylthiazole-5-carboxylate(Cat. No.:CAS No. 50680-74-5)

Ethyl 2-propylthiazole-5-carboxylate

Cat. No.: B3017755
CAS No.: 50680-74-5
M. Wt: 199.27
InChI Key: XMCNMSAYSUPIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-propylthiazole-5-carboxylate is a chemical compound featuring a thiazole ring core, which is a privileged scaffold in medicinal chemistry and organic synthesis . This specific derivative, with a propyl substituent at the 2-position and an ethyl ester at the 5-position, serves as a versatile building block for the synthesis of a wide array of biologically active molecules . The thiazole ring's unique electronic properties, contributed by its nitrogen and sulfur heteroatoms, allow it to participate in hydrogen bonding and coordinate with metal ions, which is often critical for interactions with biological targets such as enzymes and receptors . The primary research value of this compound lies in its role as a synthetic intermediate. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives such as amides, enabling the creation of extensive compound libraries for high-throughput screening . Researchers investigate these libraries for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents . The development of novel thiazole derivatives is particularly relevant in addressing the challenge of drug resistance, as they can offer new mechanisms of action . As such, this compound is an important starting material for academic and pharmaceutical research aimed at discovering new therapeutic leads . This product is intended for research purposes only and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B3017755 Ethyl 2-propylthiazole-5-carboxylate CAS No. 50680-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-propyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-5-8-10-6-7(13-8)9(11)12-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNMSAYSUPIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 Propylthiazole 5 Carboxylate

Direct Synthesis of Ethyl 2-propylthiazole-5-carboxylate

The construction of the this compound molecule is primarily achieved through well-established cyclization reactions, with the Hantzsch thiazole (B1198619) synthesis being the most prominent method.

Established Synthetic Pathways and Characterized Reaction Conditions

The most renowned and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. synarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comnih.gov For the specific synthesis of this compound, the key starting materials would be thiobutyramide and an ethyl ester of a 2-halo-3-oxopropanoate, such as ethyl 2-chloro-3-oxopropanoate.

The reaction is typically carried out in a polar solvent like ethanol (B145695) and may be heated to facilitate the reaction. chemhelpasap.com The process is known for being high-yielding and relatively simple to perform. chemhelpasap.com Variations of this synthesis are widely documented, including procedures performed under conventional heating or ultrasonic irradiation to improve yields and shorten reaction times. nih.gov

A summary of typical reactants and conditions for Hantzsch-type synthesis is provided below.

Reactant 1 (Thioamide Source)Reactant 2 (α-Halocarbonyl Source)Typical SolventsConditionsKey Feature
ThiobutyramideEthyl 2-chloro-3-oxopropanoateEthanol, Methanol (B129727)Heating/RefluxDirect formation of the 2-propylthiazole (B101342) ring.
Thiourea (B124793)Ethyl 2-chloroacetoacetateEthanol/WaterConventional heating or Ultrasonic irradiationForms 2-aminothiazole (B372263) precursor. nih.govgoogle.com
N-monosubstituted thioureasα-haloketonesEthanol, 10M-HCl-EtOHHeating (80°C)Can yield mixtures of 2-(N-substituted amino)thiazoles and 2-imino-2,3-dihydrothiazoles depending on pH. rsc.org

Mechanistic Investigations of Thiazole Ring Formation, Highlighting the Role of Sulfur and Nitrogen Atoms

The mechanism of the Hantzsch thiazole synthesis elegantly demonstrates the crucial and distinct roles of the sulfur and nitrogen atoms from the thioamide precursor. youtube.com

The reaction pathway proceeds through several key steps:

Nucleophilic Attack by Sulfur : The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the carbon atom bearing the halogen in the α-halocarbonyl compound. This step is a classic SN2 reaction that displaces the halide and forms a carbon-sulfur bond, creating an S-alkylated intermediate. chemhelpasap.comyoutube.com

Tautomerization and Cyclization : Following the initial S-alkylation, the intermediate undergoes tautomerization. The subsequent critical step involves an intramolecular nucleophilic attack by the nitrogen atom of the thioamide group onto the carbonyl carbon of the former α-halocarbonyl moiety. youtube.com This attack forms a five-membered ring, the thiazoline (B8809763) intermediate.

Dehydration and Aromatization : The final step is the elimination of a molecule of water (dehydration) from the thiazoline intermediate. This loss of water results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product. chemhelpasap.com

This mechanistic sequence underscores the role of the sulfur atom in initiating the bond formation and the nitrogen atom in completing the cyclization, which ultimately leads to the aromatic heterocycle.

Synthesis of Analogs and Derivatives of this compound

The foundational structure of this compound can be extensively modified to generate a wide range of analogs. These modifications typically involve substitutions on the thiazole ring or the creation of hybrid structures incorporating other heterocyclic systems.

Strategies for Amino and Alkyl Substitutions on the Thiazole Ring

The functionalization of the thiazole ring, particularly at the C2 and C4 positions, is a common strategy for creating diverse analogs.

Amino Substitution : To introduce an amino group at the C2 position, the Hantzsch synthesis is performed using thiourea instead of a simple thioamide. nih.gov The reaction of thiourea with an appropriate α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, yields the corresponding ethyl 2-aminothiazole-5-carboxylate derivative. google.com This 2-amino group serves as a versatile handle for further modifications. For instance, it can be acylated or alkylated to produce a variety of N-substituted derivatives, such as Ethyl 2-(methylamino)-4-propylthiazole-5-carboxylate. researchgate.netnih.gov

Alkyl Substitution : The substitution pattern of the thiazole ring is directly controlled by the choice of reactants in the Hantzsch synthesis. The substituent at the C2 position is determined by the R-group of the thioamide (R-C(S)NH₂), while the substituents at the C4 and C5 positions are dictated by the structure of the α-halocarbonyl compound. google.com For example, using thiobutyramide provides the 2-propyl group, and using an α-haloacetoacetate derivative introduces a methyl group at the C4 position.

Target DerivativeSynthetic StrategyKey ReagentsReference Example
Ethyl 2-aminothiazole-5-carboxylateHantzsch SynthesisThiourea + Ethyl 2-chloro-3-oxopropanoateSynthesis of various 2-aminothiazole carboxylates. google.comresearchgate.net
Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylateHantzsch Synthesis using N-methylthioureaN-methylthiourea + Ethyl 2-chloroacetoacetateGeneral synthesis of N-substituted 2-aminothiazoles. rsc.org
Ethyl 2-amino-4-propylthiazole-5-carboxylateHantzsch SynthesisThiourea + Ethyl 2-chloro-3-oxohexanoateGeneral applicability of Hantzsch synthesis for C4-alkylation. chemicalbook.com

Exploration of Novel Synthetic Routes

Modern organic synthesis has focused on developing more efficient and environmentally benign methods for constructing heterocyclic scaffolds.

One-pot multicomponent condensation reactions : These reactions have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. ijcce.ac.ir Several one-pot, three- or four-component procedures for the synthesis of thiazole derivatives have been reported. ijcce.ac.irnih.govmdpi.com These methods are highly efficient, often proceeding with high atom economy, shorter reaction times, and simpler workup procedures compared to traditional multi-step syntheses. nih.gov Microwave irradiation is sometimes employed to further accelerate these reactions. nih.gov

Visible-light-promoted functionalization : As part of the push towards green chemistry, visible-light-mediated reactions have gained significant attention. rsc.org This approach can be used for the synthesis and functionalization of thiazole derivatives under mild conditions, often without the need for a metal catalyst or external photosensitizer. researchgate.netrsc.org These reactions can proceed through radical pathways to achieve C-H functionalization or C-S bond formation, using molecular oxygen as the terminal oxidant and generating water as the only byproduct. acs.org While many examples focus on the related benzothiazole (B30560) system, the principles are applicable to the broader class of thiazoles. researchgate.netacs.org

Preparation of Hybrid Thiazole Structures

Fusing or conjugating the thiazole ring with other heterocyclic systems is a common strategy to create novel molecular architectures.

Thiazole-triazole conjugates : The synthesis of molecules containing both thiazole and triazole rings has been actively explored. Fused systems, such as thiazolo[3,2-b] synarchive.comchemhelpasap.comresearchgate.nettriazoles, can be prepared regioselectively using modern techniques like visible-light-mediated synthesis. rsc.org These hybrid structures are of significant interest in medicinal chemistry.

Other Hybrid Structures : Beyond triazoles, thiazoles have been conjugated with a variety of other heterocycles. One-pot multicomponent reactions are particularly well-suited for creating complex structures like pyrazolo-thiazole substituted pyridines. mdpi.com Similarly, carbazole-thiazole mdpi.com and tetrazole-thiazole nih.gov conjugates have been synthesized, demonstrating the versatility of the thiazole core as a building block for diverse and complex chemical entities.

Chemical Reactivity and Derivatization Studies of the Ethyl Ester Moiety

The ethyl ester group in this compound is a versatile functional group that allows for a variety of chemical transformations. These reactions are fundamental in modifying the compound's structure to synthesize new derivatives with potentially altered biological or chemical properties. The primary reactions involving the ethyl ester moiety are hydrolysis, transesterification, amidation, and reduction.

Hydrolysis: The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-propylthiazole-5-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The equilibrium of the reaction can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with a dilute alkali, like sodium hydroxide (B78521) solution. chemguide.co.uklibretexts.org This reaction goes to completion and produces the carboxylate salt (e.g., sodium 2-propylthiazole-5-carboxylate) and ethanol. libretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol would yield mthis compound and ethanol. This reaction is typically an equilibrium process, and the equilibrium can be driven toward the desired product by using a large excess of the reactant alcohol or by removing one of the products as it forms. researchgate.net

Amidation: The ethyl ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as aminolysis, often requires elevated temperatures to proceed. The direct amidation of esters is a key reaction for creating amide derivatives. Catalytic methods using various reagents, including boron-based compounds, can facilitate this transformation under milder conditions. mdpi.com For example, reaction with a specific aniline (B41778) could yield the corresponding N-aryl-2-propylthiazole-5-carboxamide.

Reduction: The ester group can be reduced to a primary alcohol, yielding (2-propylthiazol-5-yl)methanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : A powerful and common reagent for the reduction of esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent.

Borane (BH₃/THF) : Borane in tetrahydrofuran (B95107) is another effective reagent that can reduce carboxylic acids and esters to alcohols. It can offer greater selectivity in the presence of other reducible functional groups. libretexts.org Catalytic systems, such as those based on cobalt(II) chloride with sodium borohydride, have also been developed for the chemoselective reduction of esters to alcohols. organic-chemistry.org

The following table summarizes the key chemical transformations of the ethyl ester moiety of this compound.

TransformationReagent(s)Product
Acidic HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄), Heat2-Propylthiazole-5-carboxylic acid
Basic Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺2-Propylthiazole-5-carboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻ catalystMthis compound
AmidationR'R''NH, HeatN,N-dialkyl-2-propylthiazole-5-carboxamide
Reduction1. LiAlH₄, Et₂O 2. H₃O⁺(2-Propylthiazol-5-yl)methanol

Computational Chemistry and in Silico Approaches in the Study of Ethyl 2 Propylthiazole 5 Carboxylate

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the interaction between a small molecule ligand and a protein receptor.

Prediction and Validation of Binding Modes and Affinities

In the absence of specific molecular docking studies for Ethyl 2-propylthiazole-5-carboxylate, we can look at research on structurally related thiazole (B1198619) compounds to understand the potential application of this methodology. For instance, docking studies on various thiazole derivatives have been instrumental in identifying their potential biological targets. Such studies typically involve docking the ligand into the active site of a protein to predict its binding conformation and estimate the binding affinity, often expressed as a binding energy score.

For this compound, a typical workflow would involve:

Target Identification: Identifying potential protein targets based on the therapeutic area of interest.

Preparation of Receptor and Ligand: Preparing the 3D structures of the protein target and this compound for docking.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and calculate the binding affinity.

Post-Docking Analysis: Analyzing the predicted poses and their interactions with the receptor's amino acid residues.

Validation of these predicted binding modes is often achieved through experimental techniques such as X-ray crystallography or through further computational methods like molecular dynamics simulations.

Detailed Analysis of Intermolecular Interactions at Binding Interfaces

The stability of a ligand-receptor complex is governed by various intermolecular interactions. A detailed analysis of these interactions is critical for understanding the mechanism of action and for guiding lead optimization. While direct data for this compound is unavailable, studies on other thiazole derivatives highlight the common types of interactions observed.

Key intermolecular interactions that would be analyzed at the binding interface of this compound with a hypothetical target include:

Hydrogen Bonding: The nitrogen and oxygen atoms in the thiazole ring and the carboxylate group can act as hydrogen bond acceptors, while any potential N-H groups could act as donors.

Pi-Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan.

The following table illustrates the potential interactions based on the functional groups of this compound:

Functional GroupPotential Intermolecular Interaction
Thiazole Ring (Nitrogen)Hydrogen Bond Acceptor
Thiazole Ring (Aromatic)π-π Stacking
Ethyl Ester (Carbonyl Oxygen)Hydrogen Bond Acceptor
Propyl GroupHydrophobic Interactions
Ethyl GroupHydrophobic Interactions

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For this compound, quantum chemical calculations could be used to determine:

Molecular Geometry: The optimized 3D structure of the molecule.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, which help in predicting the reactive sites of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Conformational Flexibility: Understanding the different shapes (conformations) the molecule can adopt in solution and how this flexibility might influence its binding to a receptor.

Ligand-Binding Stability: Assessing the stability of the docked complex of this compound with its target protein over a period of time. This can help in validating the docking results.

Binding Free Energy Calculations: More accurate estimation of the binding affinity by calculating the free energy of binding, often using methods like MM/PBSA or MM/GBSA.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR models featuring this compound were found, this approach is widely used for thiazole derivatives.

A typical QSAR study involving a series of analogs of this compound would involve:

Data Set Collection: Assembling a set of molecules with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and optimizing lead compounds.

Biochemical Mechanisms and Molecular Target Identification Research Pertaining to Ethyl 2 Propylthiazole 5 Carboxylate

Research on Enzymatic Inhibition Mechanisms

Currently, there is no published research detailing the enzymatic inhibition mechanisms of Ethyl 2-propylthiazole-5-carboxylate. Studies on its effects on specific enzymes, including the kinetics, potency, and mode of inhibition, have not been reported.

Characterization of Enzyme Inhibition Kinetics and Potency

No data is available in the scientific literature regarding the enzyme inhibition kinetics or potency of this compound. Such a study would typically involve determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against one or more enzymes. These values are crucial for quantifying the potency of an inhibitor. Kinetic studies would further elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, uncompetitive, or mixed.

Hypothetical Data on Enzyme Inhibition Potency

Below is an interactive table illustrating how data on enzyme inhibition potency for this compound would be presented if such research were available. The values presented are for illustrative purposes only.

Enzyme TargetIC₅₀ (µM)Kᵢ (µM)Type of Inhibition
Enzyme AData not availableData not availableData not available
Enzyme BData not availableData not availableData not available
Enzyme CData not availableData not availableData not available

Identification of Specific Enzyme Targets (e.g., Ketol-Acid Reductoisomerase, P-glycoprotein ATPase, Thymidylate Synthase)

There is no scientific evidence to suggest that this compound specifically targets Ketol-Acid Reductoisomerase, P-glycoprotein ATPase, or Thymidylate Synthase.

Ketol-Acid Reductoisomerase (KARI): This enzyme is a known target for certain herbicides and antimicrobial agents. While other thiazole-containing compounds have been investigated as potential KARI inhibitors, no such studies have been published for this compound.

P-glycoprotein ATPase: P-glycoprotein is a transporter protein known for its role in multidrug resistance in cancer. Research on inhibitors of this protein is extensive, but this compound has not been identified as an inhibitor in the available literature.

Thymidylate Synthase: As a crucial enzyme in DNA synthesis, thymidylate synthase is a well-established target for chemotherapy. There are no reports of this compound inhibiting this enzyme.

Investigation of Atypical Enzyme Inhibition Mechanisms

The scientific literature contains no investigations into any atypical enzyme inhibition mechanisms for this compound. Atypical mechanisms can include covalent modification of the enzyme, allosteric inhibition, or disruption of enzyme oligomerization, none of which have been described for this compound.

Methodologies for Molecular Target Identification and Validation

There are no published studies that have employed molecular target identification and validation methodologies to determine the biological targets of this compound.

Application of Affinity-Based Probes and Proteomics for Direct Target Capture

The use of affinity-based probes coupled with proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample. This involves chemically modifying the compound of interest to create a probe that can be used to isolate its targets. No such probes have been developed or utilized for this compound, and consequently, no direct target capture studies have been reported.

Utilization of Genomic and Proteomic Profiling in Biological Systems for Target Inference

Genomic and proteomic profiling are indirect methods used to infer the molecular targets of a compound by observing its effects on global gene expression or protein abundance in a biological system. There are no reports of such profiling studies having been conducted with this compound. These approaches could potentially reveal the pathways and cellular processes affected by the compound, thereby providing clues to its molecular targets.

Hypothetical Proteomic Profiling Results

This table illustrates the type of data that would be generated from a proteomic profiling experiment. The proteins listed are for exemplary purposes only, as no such data exists for this compound.

ProteinFold Changep-valueCellular Pathway
Protein XData not availableData not availableData not available
Protein YData not availableData not availableData not available
Protein ZData not availableData not availableData not available

Structural Biology Studies (e.g., Co-crystallography for Ligand-Protein Complex Elucidation)

Structural biology studies are fundamental to understanding how a compound like this compound or its analogs interact with their protein targets at an atomic level. Techniques such as X-ray crystallography of protein-ligand complexes are employed to elucidate these interactions, guiding structure-activity relationship (SAR) studies and the design of more potent and selective molecules. nih.govmdpi.com

For the thiazole (B1198619) class of compounds, molecular docking and crystallography are key tools. For instance, docking studies of novel thiazole derivatives have been used to predict binding modes with targets like DNA gyrase B, an essential bacterial enzyme. nih.gov In one study, the phenyl ring at the 4-position of a thiazole inhibitor was shown to establish π–π interactions with phenylalanine and tyrosine residues in the target's active site, while the central thiazole ring settled into a hydrophobic pocket. mdpi.com The ester moiety at the thiazole-5 position, such as in this compound, can be crucial for forming hydrogen bonds and fulfilling hydrophobic requirements within the binding site. mdpi.com These structural insights are vital for optimizing the design of inhibitors targeting specific enzymes.

Research on Modulation of Cellular Pathways by this compound and its Analogs

Thiazole-containing compounds are known to modulate a variety of cellular pathways, which is central to their therapeutic effects. Research in this area for thiazole-5-carboxylate analogs has focused on pathways related to metabolic processes, signal transduction, and mechanisms of drug resistance like efflux pumps.

Interrogation of Pathways Involved in Metabolic Processes

The metabolic pathways of pathogens are attractive targets for antimicrobial agents. Analogs of this compound can interfere with essential metabolic processes necessary for pathogen survival. For example, some antimicrobial compounds function by inhibiting enzymes involved in the synthesis of vital cellular components. In rice, genetic modification of the pyrroline-5-carboxylate (P5C) metabolic pathway has been shown to alter the production of key aromatic compounds, demonstrating how targeting this pathway can redirect metabolic flux. nih.gov While direct studies on this compound are not available, related heterocyclic compounds are known to inhibit enzymes crucial for pathogen metabolism, such as those in nucleotide or amino acid synthesis.

Analysis of Signaling Cascades Affected by Compound Interaction

Thiazole derivatives have been identified as potent modulators of cellular signaling cascades, particularly protein kinases, which are often dysregulated in diseases like cancer. nih.gov

Key research findings on analogs include:

c-Met Kinase Inhibition: Several thiazole carboxamide derivatives have been synthesized and evaluated as inhibitors of the c-Met kinase, a target in cancer therapy. Certain analogs showed potent inhibition of c-Met and cytotoxicity against various human cancer cell lines. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition: 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective inhibitors of MAGL, an enzyme involved in pro-tumorigenic signaling. nih.gov Two potent compounds from this class, 3g and 4c , exhibited significant growth inhibition against non-small cell lung cancer and breast cancer cell lines. nih.gov

Sirtuin (SIRT) Inhibition: Thiazole-based compounds have been identified as inhibitors of SIRT2, a target in cancer research. Molecular modeling and biological assays confirmed that a specific analog, compound 5a , acts as a SIRT2 inhibitor. mdpi.com

These studies underscore the potential for thiazole-5-carboxylates to act as scaffolds for developing specific inhibitors of key signaling proteins.

Studies on Efflux Pump Modulation

A significant mechanism of antimicrobial resistance is the overexpression of efflux pumps, which expel drugs from the bacterial cell, reducing their intracellular concentration and efficacy. nih.gov Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the activity of antibiotics. nih.gov

The thiazole scaffold is being investigated for its potential role in developing EPIs. The strategy involves using EPIs in combination with existing antibiotics to overcome resistance in multi-drug resistant (MDR) pathogens. nih.gov Research has shown that various synthetic small molecules can inhibit major efflux pumps like the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria and the NorA pump in Staphylococcus aureus. nih.govmdpi.commdpi.com While specific studies on this compound as an EPI are lacking, the development of thiazole-based EPIs represents an active area of research to combat antibiotic resistance.

In Vitro Biological Activity Assessment in Research Models (Focus on Mechanisms and Targets)

The thiazole-5-carboxylate core is a component of numerous compounds synthesized and tested for a range of biological activities in vitro. These studies are crucial for identifying the primary mechanisms of action and molecular targets.

Research into Antimicrobial Properties (e.g., Antibacterial, Antitrypanosomal Activity and Underlying Mechanisms)

The thiazole moiety is a cornerstone in the development of antimicrobial agents, with research demonstrating its efficacy against both bacteria and protozoan parasites. mdpi.com

Antibacterial Activity: Numerous studies have reported the synthesis of ethyl 2-amino-4-alkylthiazole-5-carboxylate derivatives and their evaluation against various bacterial strains. nih.govresearchgate.netresearchgate.net These compounds often show promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net The mechanism of action for some thiazole derivatives is predicted to be the inhibition of essential enzymes like E. coli MurB or DNA gyrase B. nih.gov

Antitrypanosomal Activity: Thiazole-based compounds have shown significant potential in the search for new treatments for trypanosomiasis, a disease caused by parasites of the genus Trypanosoma. researchgate.net Research on 5-nitro-2-aminothiazole derivatives revealed moderate to active potency against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei. nih.gov Interestingly, biochemical screening suggested that the mode of action for these compounds does not involve activation by Type I nitroreductases (NTR), a common mechanism for other nitroheterocyclic drugs. nih.gov Further studies on arylated and diarylated thiazoles have identified compounds with potent activity against T. cruzi, with some analogs showing higher efficacy than the reference drug benznidazole. scielo.br

Below is a data table summarizing the in vitro antitrypanosomal activity of representative thiazole analogs.

Compound ClassTarget OrganismActivity Metric (IC50)Reference
5-Nitro-2-aminothiazole amidesTrypanosoma cruzi (amastigotes)0.57 µM - >100 µM nih.gov
5-Nitro-2-aminothiazole amidesTrypanosoma brucei rhodesiense (BSF)1.14 µM - >90 µM nih.gov
Pyridyl-phenyl-thiazole analogTrypanosoma cruzi~1-2 µM scielo.br
Thiazolidinone/thiazole hybridsTrypanosoma brucei bruceiSubmicromolar IC50 values reported researchgate.net

Investigations into Anti-inflammatory Mechanisms and Pathways

Direct studies on the anti-inflammatory mechanisms and pathways of this compound are not available in the current scientific literature. However, research on other thiazole derivatives suggests that this class of compounds can exhibit anti-inflammatory properties through various mechanisms. For instance, some thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes.

One study on a different thiazole compound, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, demonstrated anti-inflammatory activity in a rat model of diabetes. This activity was associated with a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this compound was found to ameliorate oxidative stress, which is closely linked to inflammatory processes.

The potential mechanisms of action for anti-inflammatory thiazole derivatives are summarized in the table below. It is important to reiterate that these are general mechanisms observed for the thiazole class and not specifically for this compound.

Potential Molecular TargetAssociated PathwayPotential Effect
Cyclooxygenase (COX) enzymesProstaglandin synthesisReduction of inflammation and pain
Lipoxygenase (LOX) enzymesLeukotriene synthesisReduction of inflammation
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Inflammatory signaling cascadesDownregulation of the inflammatory response
Nuclear Factor-kappa B (NF-κB)Gene transcription of inflammatory mediatorsInhibition of inflammatory gene expression

Further research is required to determine if this compound interacts with any of these or other inflammatory pathways.

Research on Anticancer Cellular Effects and Associated Pathways

There is no specific research available on the anticancer cellular effects and associated pathways of this compound. However, the broader class of thiazole-containing compounds has been a subject of interest in anticancer drug development.

Studies on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown a range of anticancer activities. For example, certain derivatives have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of specific cellular processes crucial for cancer cell proliferation and survival.

Some of the cellular effects and pathways investigated for other anticancer thiazole derivatives are listed below. This information is provided for contextual purposes and does not directly apply to this compound.

Investigated Cellular EffectPotential Associated Pathway(s)
Inhibition of cell proliferationCyclin-dependent kinase (CDK) pathways, Mitogen-activated protein kinase (MAPK) signaling
Induction of apoptosis (programmed cell death)Caspase activation, Bcl-2 family protein regulation
Anti-angiogenesis (inhibition of new blood vessel formation)Vascular endothelial growth factor (VEGF) signaling
Inhibition of metastasisMatrix metalloproteinase (MMP) inhibition

The table below summarizes some research findings on the anticancer activity of various thiazole derivatives, highlighting the diversity of cancer cell lines and potential mechanisms that have been explored for this class of compounds.

Thiazole Derivative (Example)Cancer Cell Line(s)Observed Effect
Substituted 2,4-diaminothiazolesBreast, Colon, LungInhibition of cell growth
Thiazole-containing Schiff basesLiver, CervicalInduction of apoptosis
Metal complexes of thiazole derivativesVariousCytotoxicity

Without dedicated studies, the anticancer potential and mechanisms of this compound remain unknown.

Studies on Antidiabetic-Related Biochemical Processes

No studies investigating the effects of this compound on antidiabetic-related biochemical processes could be identified. Research in this area for the thiazole class of compounds is ongoing, with some derivatives showing promise.

For instance, the compound 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid was found to exhibit antidiabetic potential in a streptozotocin-induced diabetic rat model. The observed effects included a significant decrease in blood glucose levels and an increase in insulin (B600854) levels. The proposed mechanism involved the amelioration of oxidative enzymes and a reduction in inflammatory cytokines, suggesting a link between anti-inflammatory and antidiabetic effects for this particular thiazole derivative.

Potential biochemical targets for antidiabetic thiazole compounds could include:

Potential Molecular TargetAssociated Biochemical Process
Peroxisome proliferator-activated receptor gamma (PPARγ)Regulation of glucose and lipid metabolism
Dipeptidyl peptidase-4 (DPP-4)Incretin hormone regulation, insulin secretion
α-GlucosidaseCarbohydrate digestion and glucose absorption
Protein tyrosine phosphatase 1B (PTP1B)Insulin signaling pathway

The relevance of these targets to this compound is yet to be determined.

Research into Antimalarial Biochemical Targets and Effects

There is a lack of specific research on the antimalarial biochemical targets and effects of this compound. The development of novel antimalarial agents is a critical area of research, and various heterocyclic compounds are being investigated. While some thiazole-containing compounds have been synthesized and tested for their antimalarial activity, specific data on the biochemical targets of this compound are not available.

Potential antimalarial mechanisms for new chemical entities often involve targeting unique biochemical pathways in the Plasmodium parasite that are distinct from the human host. Some of these targets that have been explored for other compound classes include:

Enzymes involved in parasite metabolism: Such as those in the fatty acid synthesis or folate biosynthesis pathways.

Proteases: Essential for hemoglobin digestion and other vital parasite processes.

Kinases: Involved in parasite signaling and cell cycle regulation.

Ion channels and transporters: Crucial for maintaining homeostasis within the parasite.

Further investigation is necessary to ascertain whether this compound possesses any activity against Plasmodium and, if so, to identify its specific molecular targets and mechanisms of action.

Q & A

Q. What are the common synthetic routes for Ethyl 2-propylthiazole-5-carboxylate, and what reagents are typically employed?

this compound is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with thioamides or thiourea derivatives in the presence of alkyl halides (e.g., propyl bromide) to introduce the 2-propyl substituent. Solvents like ethanol or DMF are used under reflux, with yields optimized by controlling reaction time (8–24 hours) and temperature (70–100°C). Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • 1H/13C NMR : To confirm the thiazole ring protons (δ 7.5–8.5 ppm for H-4) and ester carbonyl (δ 165–170 ppm).
  • HRMS : To verify the molecular ion peak ([M+H]+) and isotopic pattern.
  • FT-IR : For ester C=O stretching (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., DFT) helps validate assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources.
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • X-ray crystallography : Provides definitive structural validation (e.g., bond lengths, angles) using programs like SHELXL .
  • Solvent modeling in DFT : Incorporate polarizable continuum models (PCM) to simulate solvent environments.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers or tautomerism .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

Key factors:

  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent selection : High-boiling solvents (e.g., toluene) improve reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours conventionally) while maintaining yield .

Q. How can crystallographic data be leveraged to study the electronic properties of the thiazole ring?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O/N contacts) influencing electron density.
  • Multipole refinement : Quantifies charge distribution using software like SHELXTL.
  • Theoretical calculations : Compare experimental bond lengths with DFT-optimized geometries to assess conjugation effects .

Q. What advanced computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Fukui function analysis : Identifies electrophilic/nucleophilic sites on the thiazole ring.
  • Molecular electrostatic potential (MEP) maps : Highlights regions susceptible to attack (e.g., C-2 position).
  • Transition state modeling : Locates energy barriers using Gaussian or ORCA software .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in melting points or spectral purity?

  • Purity assays : Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Recrystallization optimization : Test solvent pairs (e.g., ethanol/water) to improve crystalline uniformity.
  • Standardized protocols : Document reaction conditions (e.g., stirring rate, cooling gradients) to minimize variability .

Q. What statistical methods are appropriate for analyzing discrepancies in biological activity studies involving this compound?

  • ANOVA : Tests significance across multiple batches or synthetic routes.
  • Principal Component Analysis (PCA) : Correlates structural features (e.g., substituent electronegativity) with activity trends.
  • Dose-response modeling : Fits data to Hill equations to assess IC50 reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.